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Compound of Interest

Compound Name: N-Cyclopropylformamide

Cat. No.: B143999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular structure and conformational preferences

of N-Cyclopropylformamide, a molecule of interest in medicinal chemistry and materials

science. By integrating experimental data from microwave spectroscopy with high-level

quantum chemical calculations, we provide a comprehensive overview of its structural

parameters and the energetic landscape of its various conformers.

Introduction
N-Cyclopropylformamide (C₃H₅NHCHO) is a secondary amide featuring a cyclopropyl ring

attached to the nitrogen atom of a formamide group. This unique combination gives rise to a

complex conformational landscape governed by the interplay of steric and electronic effects,

including rotational isomerism around the C(ring)-N and C-N bonds. Understanding these

conformational preferences is crucial for elucidating its chemical reactivity, biological activity,

and potential applications in drug design.

This guide summarizes the key findings from a seminal study by Samdal, Møllendal, and

Guillemin, which employed a powerful combination of microwave spectroscopy and quantum

chemical calculations to characterize the cis and trans isomers of N-Cyclopropylformamide
and their respective conformers.
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N-Cyclopropylformamide can exist as two primary isomers: cis and trans, referring to the

arrangement of the cyclopropyl group and the formyl hydrogen atom relative to the C-N amide

bond. Furthermore, rotation around the C(ring)-N bond leads to different rotamers for each

isomer.

Quantum chemical calculations at the MP2/cc-pVTZ and CCSD/cc-pVTZ levels of theory have

identified three stable conformers:

Cis I: A conformer of the cis isomer where the amide group is predicted to be planar and

bisects the cyclopropyl ring.[1][2]

Cis II: A more stable conformer of the cis isomer.[1][2]

Trans: The single stable conformer of the trans isomer.[1][2]

The relative energies and key dihedral angles defining these conformers are detailed in the

sections below. The logical relationship and energetic hierarchy of these conformers are

illustrated in the following diagram.

cis-N-Cyclopropylformamide
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Figure 1: Conformational landscape of N-Cyclopropylformamide.

Experimental and Computational Methodologies
The characterization of N-Cyclopropylformamide's conformers relies on a synergistic

approach combining experimental spectroscopy and theoretical calculations.
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Experimental Protocol: Microwave Spectroscopy
The experimental investigation of N-Cyclopropylformamide was conducted using microwave

spectroscopy in the 31–123 GHz spectral region at room temperature.[1][2]

Workflow:

Microwave Spectroscopy Workflow

Synthesis of N-Cyclopropylformamide

Purification

Introduction into Spectrometer
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Determination of Rotational and Centrifugal Distortion Constants
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Figure 2: Experimental workflow for microwave spectroscopy.
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The spectra of the ground and several vibrationally excited states were assigned for the Cis II

and Trans conformers.[1][2] The spectrum for Cis I was not observed, likely due to its lower

population at room temperature.[1][2]

Computational Protocol: Quantum Chemical
Calculations
To complement the experimental data, ab initio calculations were performed using the

Gaussian program package.

Methodology:

Methods: Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster

with Singles and Doubles (CCSD).[1][2]

Basis Set: Correlation-consistent polarized valence triple-zeta (cc-pVTZ).[1][2]

These calculations provided optimized geometries, rotational constants, centrifugal distortion

constants, and relative energies for the different conformers of N-Cyclopropylformamide.

Molecular Structure and Quantitative Data
The combination of microwave spectroscopy and quantum chemical calculations has yielded a

wealth of quantitative data on the molecular structure and energetics of N-
Cyclopropylformamide's conformers.

Conformational Energies and Dihedral Angles
The relative energies of the conformers and the key H−C(ring)−N−H dihedral angle, which

defines the rotation around the C(ring)-N bond, are summarized below.
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Conformer
Computational
Method

Relative Energy
(kJ/mol)

H−C(ring)−N−H
Dihedral Angle (°)

Cis I MP2/cc-pVTZ 8.61 0.0

CCSD/cc-pVTZ 8-9 0.0[1]

Cis II MP2/cc-pVTZ 0.0 92.9

CCSD/cc-pVTZ ~0 93.0[1]

Trans MP2/cc-pVTZ ~0 80.4

CCSD/cc-pVTZ ~0 79.9[1]

Note: The MP2 and CCSD methods predict practically the same energy for the Trans and Cis II

conformers.[1][2]

Rotational and Centrifugal Distortion Constants
The experimentally determined and computationally predicted rotational and centrifugal

distortion constants provide a rigorous basis for the identification and characterization of the

Cis II and Trans conformers.

Table 2: Experimental and Calculated Spectroscopic Constants for the Ground Vibrational

State of Cis II-N-Cyclopropylformamide
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Parameter Experimental CCSD/cc-pVTZ MP2/cc-pVTZ

Rotational Constants

(MHz)

A 7899.932(11) 7965.7 7886.0

B 2908.7905(44) 2893.3 2891.1

C 2270.8124(40) 2253.9 2254.4

Quartic Centrifugal

Distortion Constants

(kHz)

ΔJ 0.366(14) - 0.449

ΔJK -1.13(12) - -1.48

ΔK 4.88(33) - 5.08

δJ 0.076(11) - 0.106

δK 0.82(41) - 1.14

Table 3: Experimental and Calculated Spectroscopic Constants for the Ground Vibrational

State of Trans-N-Cyclopropylformamide
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Parameter Experimental CCSD/cc-pVTZ MP2/cc-pVTZ

Rotational Constants

(MHz)

A 8519.8641(16) 8593.2 8497.5

B 2728.0069(53) 2717.3 2712.9

C 2210.1550(50) 2196.4 2197.8

Quartic Centrifugal

Distortion Constants

(kHz)

ΔJ 0.407(11) - 0.463

ΔJK -2.05(11) - -2.18

ΔK 7.93(30) - 7.63

δJ 0.089(10) - 0.111

δK 1.34(32) - 1.63

The experimental and CCSD rotational constants show satisfactory agreement.[1][2] However,

the MP2 values for the quartic centrifugal distortion constants are in relatively poor agreement

with the experimental counterparts.[1][2]

Key Structural Parameters
The CCSD/cc-pVTZ calculations provide insights into the key bond lengths of the different

conformers.
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Bond Conformer Bond Length (pm)

C=O Cis I 120.9

Cis II 121.0

Trans 121.1

C-N Cis I 135.8

Cis II 135.9

Trans 135.7

C1-C3 (cyclopropyl) Cis I 151.5

Cis II 150.7

Trans 150.5

C1-C2 / C2-C3 (cyclopropyl) Cis I 149.8

Cis II 150.2 - 150.5

Trans 150.1 - 150.4

The amide moiety is predicted to be planar in Cis I and slightly nonplanar in Cis II and Trans.[1]

[2]

Conclusion
The molecular structure and conformational properties of N-Cyclopropylformamide have

been elucidated through a powerful combination of microwave spectroscopy and quantum

chemical calculations. The study reveals the existence of three stable conformers, with the Cis

II and Trans forms being nearly isoenergetic and significantly more stable than the Cis I

conformer. The detailed quantitative data on rotational constants, centrifugal distortion

constants, and structural parameters provide a robust foundation for future studies on the

chemical and biological properties of this intriguing molecule. This comprehensive

understanding of its conformational landscape is invaluable for researchers in medicinal

chemistry and materials science seeking to leverage the unique properties of the cyclopropyl

group in novel molecular designs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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